tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18113949
InChI: InChI=1S/C12H18BrN3O2/c1-8-14-10(13)9-7-15(5-6-16(8)9)11(17)18-12(2,3)4/h5-7H2,1-4H3
SMILES:
Molecular Formula: C12H18BrN3O2
Molecular Weight: 316.19 g/mol

tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate

CAS No.:

Cat. No.: VC18113949

Molecular Formula: C12H18BrN3O2

Molecular Weight: 316.19 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate -

Specification

Molecular Formula C12H18BrN3O2
Molecular Weight 316.19 g/mol
IUPAC Name tert-butyl 1-bromo-3-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C12H18BrN3O2/c1-8-14-10(13)9-7-15(5-6-16(8)9)11(17)18-12(2,3)4/h5-7H2,1-4H3
Standard InChI Key UHCJBZVVKGIHAS-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C2N1CCN(C2)C(=O)OC(C)(C)C)Br

Introduction

tert-Butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate is a complex organic compound belonging to the imidazo[1,5-a]pyrazine class. This compound is characterized by its molecular formula, C12H18BrN3O2, and is of interest due to its potential applications in synthetic organic chemistry and pharmaceutical research.

Synthesis and Reactivity

While specific synthesis details for tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate are not readily available, compounds within the imidazo[1,5-a]pyrazine class generally undergo various metalation reactions. These reactions can lead to the formation of functionalized derivatives, which are useful in further chemical transformations and applications in medicinal chemistry .

Applications in Medicinal Chemistry

Imidazo[1,5-a]pyrazines have been explored for their potential as inhibitors in various biological pathways. For instance, they have been investigated as inhibitors of mTORC1, demonstrating efficacy in inhibiting tumor growth . Additionally, derivatives of imidazo[1,5-a]pyrazines have shown promise as reversible BTK inhibitors, highlighting their potential in treating conditions related to B-cell signaling pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator